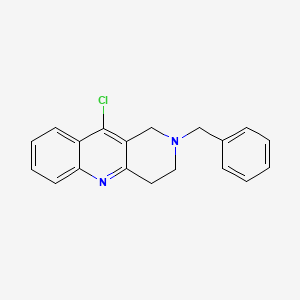

9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine

CAS No.:

Cat. No.: VC13667202

Molecular Formula: C19H17ClN2

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17ClN2 |

|---|---|

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | 2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine |

| Standard InChI | InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |

| Standard InChI Key | BSBOXQXOZZHMDR-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4 |

| Canonical SMILES | C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₇ClN₂, with a molecular weight of 308.8 g/mol . Its IUPAC name, 2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b] naphthyridine, reflects its tetracyclic architecture, which includes a partially saturated azaacridine ring system . Key structural features include:

-

A chlorine atom at position 9, enhancing electrophilic reactivity.

-

A benzyl group at position 2, contributing to lipophilicity and potential DNA-intercalating properties .

-

A tetrahydro-azaacridine core, which reduces planarity compared to fully aromatic acridines, potentially modulating biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇ClN₂ |

| Molecular Weight (g/mol) | 308.8 |

| SMILES | Clc1c2CN(CCc2nc2c1cccc2)Cc1ccccc1 |

| InChI Key | BSBOXQXOZZHMDR-UHFFFAOYSA-N |

| Solubility | Likely low aqueous solubility |

The canonical SMILES and InChIKey confirm its unique stereoelectronic profile, critical for structure-activity relationship (SAR) studies .

Synthesis and Optimization Strategies

Table 2: Representative Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | PPh₃, Toluene, Reflux | 60–75% | |

| Benzylation | Cs₂CO₃, ACN, Reflux | 57–99% | |

| Chlorination | Cl₂, FeCl₃, DCM | 45–65% |

Purification and Characterization

Purification often employs recrystallization from ethanol or acetonitrile, while characterization relies on ¹H/¹³C NMR, HRMS, and HPLC . The compound’s PubChem CID (21699698) provides access to spectral data for verification.

| Compound | Cell Line (IC₅₀, µM) | Target |

|---|---|---|

| 9-Chloro-2-benzyl-... | Not reported | DNA intercalation |

| C-1748 (Nitroacridine) | 0.5–2.0 | Hypoxia-selective |

| LS-1-10 (Acridinone) | 0.294–1.7 | Autophagy inhibition |

Mechanism of Action

The benzyl group enhances membrane permeability, while the chlorine atom stabilizes DNA adducts . Molecular docking studies suggest high affinity for Topoisomerase II and G-quadruplex DNA, disrupting replication .

Applications in Drug Development

Lead Optimization

This compound serves as a scaffold for dual-target inhibitors. For example:

-

Hybrid Molecules: Combining acridine moieties with triazene or urea groups improves selectivity against Src/MEK kinases .

-

PROTACs: Acridine-based degraders (e.g., HDAC-targeting) show promise in hematological malignancies .

Formulation Challenges

Low aqueous solubility necessitates nanocarrier systems (e.g., liposomes) or prodrug strategies (e.g., phosphate esters) .

| Parameter | Value |

|---|---|

| PPE | Gloves, goggles, respirator |

| Storage | 2–8°C, inert atmosphere |

| Disposal | Incineration with scrubber |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume